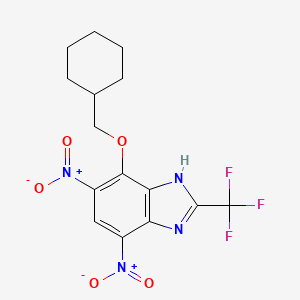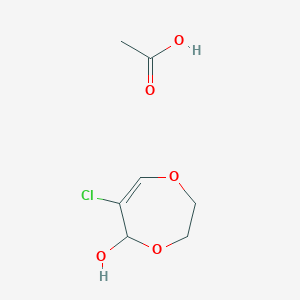
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a benzimidazole core substituted with cyclohexylmethoxy, dinitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable benzimidazole derivative, followed by the introduction of the trifluoromethyl group and the cyclohexylmethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents. The scalability of the process is crucial for commercial applications, and efforts are made to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The overall biological effects depend on the specific cellular context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the cyclohexylmethoxy group, which may affect its biological activity and chemical reactivity.
7-(cyclohexylmethoxy)-2-(trifluoromethyl)-1H-benzimidazole:
7-(cyclohexylmethoxy)-4,6-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group, which can impact its lipophilicity and interaction with biological membranes.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
60167-72-8 |
|---|---|
Fórmula molecular |
C15H15F3N4O5 |
Peso molecular |
388.30 g/mol |
Nombre IUPAC |
7-(cyclohexylmethoxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H15F3N4O5/c16-15(17,18)14-19-11-9(21(23)24)6-10(22(25)26)13(12(11)20-14)27-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,19,20) |
Clave InChI |
LERJQRKQWROIMY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)




![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)





